![molecular formula C11H11F4NO2 B14747190 propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate CAS No. 2284-87-9](/img/structure/B14747190.png)
propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that features a carbamate functional group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-fluoro-5-(trifluoromethyl)aniline+isopropyl chloroformate→propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbamate group can be targeted by nucleophiles, leading to the formation of substituted carbamates.
Oxidation and reduction: The phenyl ring and the carbamate group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbamate group.
Hydrolysis: 2-fluoro-5-(trifluoromethyl)aniline and isopropanol.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its possible therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
- Propan-2-yl N-[3-fluoro-4-(trifluoromethyl)phenyl]carbamate
- Propan-2-yl N-[2,4-difluoro-5-(trifluoromethyl)phenyl]carbamate
Uniqueness
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
2284-87-9 |
|---|---|
Molekularformel |
C11H11F4NO2 |
Molekulargewicht |
265.20 g/mol |
IUPAC-Name |
propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11F4NO2/c1-6(2)18-10(17)16-9-5-7(11(13,14)15)3-4-8(9)12/h3-6H,1-2H3,(H,16,17) |
InChI-Schlüssel |
SJKKIMHMGRPHDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



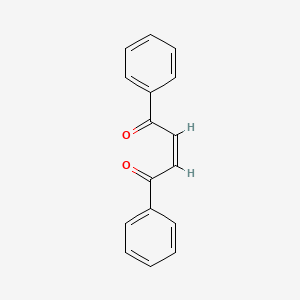

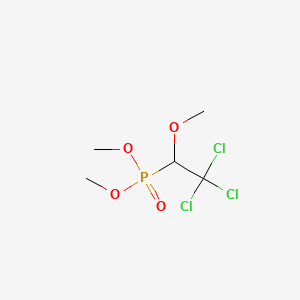
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)

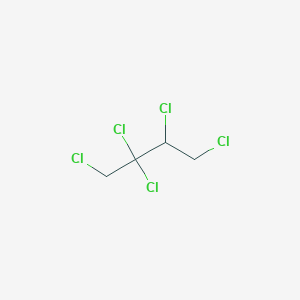
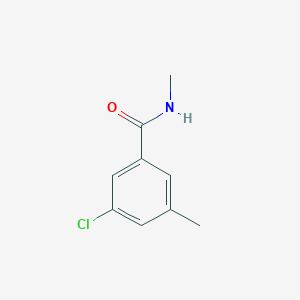
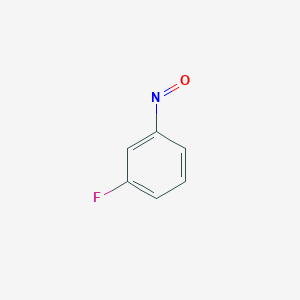
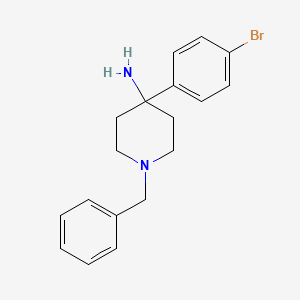
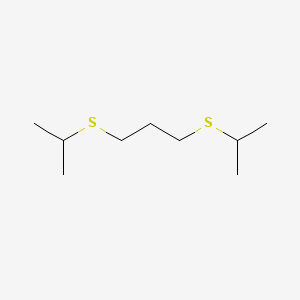
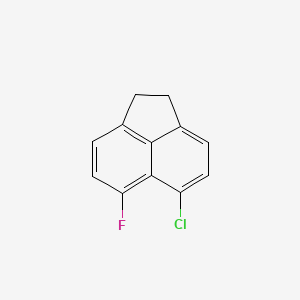
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

